molecular formula C₁₄H₂₁NO₂ B1139673 (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL CAS No. 185502-39-0

(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL

Cat. No.: B1139673
CAS No.: 185502-39-0
M. Wt: 235.32
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol is a stereochemically defined synthetic intermediate of significant interest in pharmaceutical research and development, primarily as a precursor in the synthesis of Tramadol . Tramadol is a centrally-acting analgesic with a unique multimodal mechanism, functioning not only as a μ-opioid receptor agonist but also exhibiting serotonin and norepinephrine reuptake inhibitor (SNRI) activity . This dual mechanism modulates the descending pain pathways within the central nervous system, which is a key area of study for understanding and developing novel pain management therapies . Consequently, this compound provides researchers with a critical tool for investigating the synthesis, metabolic pathways, and structure-activity relationships of synthetic analgesics. Its defined (1R,2R) stereochemistry is essential for studying the specific interactions that contribute to the pharmacological profile of its active derivatives, making it a valuable compound for advanced chemical and pharmacological research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPPIKMBCJUUTG-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@]2(CCCC[C@@H]2CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401204297
Record name (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931115-27-4, 185502-39-0
Record name (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931115-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 2-(aminomethyl)-1-(3-methoxyphenyl)-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185502390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOHEXANOL, 2-(AMINOMETHYL)-1-(3-METHOXYPHENYL)-, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDX4ZNH4WE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N,N-Didesmethyltramadol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Traditional Grignard Approach

The foundational method for synthesizing (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol involves the reaction of 2-(dimethylaminomethyl)cyclohexanone with the Grignard reagent derived from 3-bromoanisole. This process typically occurs in aliphatic ether solvents such as tetrahydrofuran (THF) at temperatures ranging from 30°C to 80°C. The Grignard reagent attacks the carbonyl group of the cyclohexanone derivative, forming a secondary alcohol with concurrent introduction of the 3-methoxyphenyl moiety.

However, this method historically produced a mixture of cis and trans diastereomers in an approximate 20:80 ratio, necessitating costly chromatographic separation. The trans isomer, encompassing the (1R,2R) and (1S,2S) enantiomers, is pharmacologically relevant, while the cis form lacks analgesic activity.

Lithium Salt-Enhanced Stereoselectivity

A breakthrough in stereochemical control was achieved through the addition of inorganic lithium salts (e.g., LiCl) and α,ω-di-(C1–3)-alkoxy-(C1–3)alkanes to the reaction medium. The DE10236510A1 patent demonstrates that combining 2-(dimethylaminomethyl)cyclohexanone with the 3-bromoanisole Grignard reagent in the presence of LiCl and 1,2-dimethoxyethane shifts the trans:cis ratio to 90:10. This improvement is attributed to the lithium ions coordinating with the Grignard reagent, stabilizing the transition state favoring trans addition.

Table 1: Comparative Stereoselectivity in Grignard Reactions

ConditionTrans:cis RatioYield (%)
Standard Grignard80:2065–70
LiCl/1,2-Dimethoxyethane90:1082–85

Organolithium Reagent Strategies

Organolithium-Mediated Coupling

The US5801201A patent outlines an alternative pathway using organolithium reagents derived from 3-bromoanisole. By treating 3-bromoanisole with n-butyllithium in hexane, a lithium-aryl species forms, which subsequently reacts with 2-(dimethylaminomethyl)cyclohexanone. This method, conducted at -30°C to 0°C in THF, achieves comparable yields (70–75%) to Grignard approaches but with marginally improved cis isomer suppression (trans:cis ≈ 85:15).

Solvent and Temperature Optimization

Reaction kinetics and stereoselectivity are highly solvent-dependent. Diethyl ether favors slower reaction rates, allowing better control over diastereomer formation, while THF accelerates the process at the expense of selectivity. For example, a reaction in THF at 60°C produces an 80:20 trans:cis ratio, whereas diethyl ether at 30°C elevates this to 88:12.

Stereochemical Resolution and Purification

Diastereomeric Crystallization

Crude reaction mixtures are often subjected to crystallization using ether/methanol (7:1) or diisopropyl ether/hexane (1:1) to isolate the trans isomer. The DE10236510A1 protocol reports a 67% recovery of this compound via silica gel chromatography with these solvent systems.

Chiral Auxiliary-Assisted Synthesis

Solvent RatioTrans Isomer Purity (%)Recovery Yield (%)
Ether/Methanol (7:1)98.567
Diisopropyl Ether/Hexane (1:1)97.258

Mechanistic Insights into Stereochemical Control

The preferential formation of the trans isomer arises from steric effects during nucleophilic addition. In the Grignard reaction, the bulky 3-methoxyphenyl group and dimethylaminomethyl substituent adopt equatorial positions in the cyclohexanol ring transition state, minimizing 1,3-diaxial interactions. Lithium ions further stabilize this arrangement by coordinating with the methoxy oxygen and Grignard reagent, as depicted below:

Li+O(3-methoxyphenyl)MgBrtrans-cyclohexanol adduct\text{Li}^+ \cdots \text{O}(3\text{-methoxyphenyl}) \cdots \text{MgBr} \rightarrow \text{trans-cyclohexanol adduct}

This coordination is less effective in cis isomer formation, where substituents occupy axial positions, leading to higher transition state energy.

Industrial-Scale Process Considerations

Catalyst Recycling

The Pt- or Pd-catalyzed hydrogenation of benzyl-protected intermediates (e.g., converting benzyl ethers to alcohols) is a critical step in large-scale synthesis. The US5801201A patent notes that catalyst reuse for up to five cycles only marginally reduces yield (from 92% to 88%), enhancing cost-efficiency.

Waste Stream Management

Grignard and organolithium methods generate significant magnesium and lithium halide waste. Neutralization with aqueous HCl followed by precipitation as Mg(OH)₂ or LiOH is standard, though recent advances aim to recover these metals for reuse in battery industries .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be further reduced to modify the cyclohexane ring or the aminomethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Modified cyclohexane derivatives.

    Substitution Products: Various substituted cyclohexane derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its pharmacological properties, particularly in the treatment of neurological disorders. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Key Studies:

  • Research has shown that similar compounds can act as agonists or antagonists at neurotransmitter receptors, influencing signaling pathways relevant to conditions like depression and anxiety.
  • Its ability to modulate enzyme activity suggests potential applications in metabolic disorders.

Organic Synthesis

(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions.

Synthesis Pathways:

  • Reductive Amination : The compound can be synthesized from cyclohexanone derivatives through reductive amination with 3-methoxybenzylamine.
  • Hydroxylation : This step introduces the hydroxyl group necessary for its biological activity.

Biological Studies

The compound is used in biological research to explore its effects on cellular processes and interactions with specific molecular targets.

Mechanisms of Action:

  • The aminomethyl group facilitates hydrogen bonding and electrostatic interactions with proteins.
  • The methoxyphenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target receptors.

Industrial Applications

In industrial settings, this compound is being explored for its potential use in producing specialty chemicals and materials. Its unique properties may lead to innovations in chemical manufacturing processes.

Case Study 1: Neurological Disorder Treatment

In studies involving animal models of depression, derivatives of this compound demonstrated significant antidepressant-like effects. The mechanism was attributed to modulation of serotonin receptors.

Case Study 2: Enzyme Inhibition

Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to alterations in glucose metabolism in vitro, suggesting potential applications in diabetes management.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or receptor agonism/antagonism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tramadol and Its Stereoisomers

Tramadol, the parent compound, is a racemic mixture of (1R,2R)- and (1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol (molecular weight: 263.38 g/mol) . Unlike Compound A, tramadol contains a dimethylamino group (-CH₂N(CH₃)₂), which enhances its lipophilicity and μ-opioid receptor (MOR) binding affinity .

Parameter Compound A Tramadol
Substituent at C2 Aminomethyl (-CH₂NH₂) Dimethylaminomethyl (-CH₂N(CH₃)₂)
Molecular Weight 235.327 g/mol 263.38 g/mol
Receptor Activity Likely reduced MOR affinity Dual mechanism: MOR agonist + SNRI
Metabolic Role Potential demethylation metabolite of tramadol Parent drug; metabolized via CYP450 enzymes
Abuse Potential Not reported High, due to opioid activity

The dimethylamino group in tramadol is critical for its pharmacological activity. Removal of both methyl groups (as in Compound A) likely reduces opioid receptor binding, shifting its mechanism toward non-opioid pathways (e.g., serotonin/norepinephrine reuptake inhibition) .

Other Tramadol Metabolites and Derivatives

(a) O-Desmethyltramadol
  • Formed via CYP2D6-mediated demethylation of the 3-methoxy group in tramadol.
  • Higher MOR affinity than tramadol but lower than morphine .
  • Contrasts with Compound A, which retains the 3-methoxyphenyl group.
(b) N-Methyl Tramadol Derivatives
  • Example: (1R,2R)-2-[(Methylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol (HMDB0014339) .
  • Contains a -CH₂NHCH₃ group, intermediate between Compound A and tramadol.
  • Suggests stepwise demethylation in metabolic pathways.
(c) Trans-Tramadol
  • Refers to (1R,2S)- and (1S,2R)- isomers.
  • Less pharmacologically active than cis isomers (1R,2R and 1S,2S) .

Non-Tramadol Analogs

(a) (1R,2R)-2-(Cyclopropylamino)cyclohexan-1-ol
  • Synthesized via asymmetric amination (Figure 2 in ).
(b) Ambroxol Hydrochloride
  • A cyclohexanol derivative with a 3,5-dibromophenyl group.
  • Used as a mucolytic agent, highlighting how structural modifications alter therapeutic applications .

Pharmacological and Clinical Implications

  • Compound A ’s primary amine group increases polarity, likely reducing blood-brain barrier penetration compared to tramadol .

Biological Activity

(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL, also known as a chiral cyclohexanol derivative, has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by an aminomethyl group and a methoxyphenyl substituent on a cyclohexane ring, which contributes to its diverse interactions with biological targets.

  • Molecular Formula : C14H21NO2
  • Molecular Weight : 235.32 g/mol
  • IUPAC Name : this compound
  • Structural Features : The compound's stereochemistry and functional groups are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Receptors : It may act as a modulator of specific receptors, influencing signaling pathways.
  • Enzymatic Inhibition : The compound can inhibit certain enzymes, affecting metabolic processes.
  • Ion Channels : Interaction with ion channels may alter cellular excitability and neurotransmission.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antinociceptive Effects

Studies have shown that this compound possesses antinociceptive properties. In animal models, it has been demonstrated to reduce pain response through mechanisms involving opioid receptors and modulation of pain signaling pathways.

2. Neuroprotective Properties

The compound has displayed neuroprotective effects in vitro and in vivo studies, potentially through antioxidant activity and the inhibition of neuroinflammatory processes. These properties suggest its potential use in treating neurodegenerative diseases.

3. Antidepressant Activity

Preclinical studies indicate that this compound may exhibit antidepressant-like effects. Its interaction with serotonin receptors and modulation of neurotransmitter levels are believed to contribute to this activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of its stereochemistry and functional groups in determining biological efficacy:

CompoundKey FeaturesBiological Activity
This compoundAminomethyl & methoxy groupsAntinociceptive, neuroprotective
(1R,2R)-2-(Aminomethyl)-1-(4-methoxyphenyl)cyclohexan-1-OLDifferent methoxy positionReduced activity
(1R,2R)-2-(Aminomethyl)-1-(3-hydroxyphenyl)cyclohexan-1-OLHydroxy instead of methoxyAltered receptor binding

Case Studies

Several case studies have explored the pharmacological potential of this compound:

Case Study 1: Pain Management

In a controlled study involving rodents, administration of this compound resulted in significant reduction in pain responses compared to control groups. The study highlighted the compound's potential as a novel analgesic agent.

Case Study 2: Neuroprotection in Models of Alzheimer’s Disease

In vitro experiments demonstrated that this compound could protect neuronal cells from amyloid-beta-induced toxicity. This suggests its potential application in Alzheimer's disease treatment strategies.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended to confirm the stereochemistry and structural integrity of (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL?

  • Methodological Answer :

  • X-ray crystallography is the definitive method for resolving stereochemistry, particularly for chiral centers .
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) can separate enantiomers and assess enantiopurity. Mobile phases often use hexane/isopropanol with 0.1% diethylamine to reduce peak tailing .
  • NMR spectroscopy with chiral solvating agents (e.g., Eu(hfc)₃) can distinguish enantiomers via splitting of specific proton signals .

Q. What synthetic strategies are effective for preparing this compound?

  • Methodological Answer :

  • Reductive amination : React 1-(3-methoxyphenyl)cyclohexan-1-one with nitromethane under acidic conditions, followed by catalytic hydrogenation to yield the aminomethyl group .
  • Epoxide ring-opening : Use a cyclohexene oxide intermediate, followed by nucleophilic attack with an ammonia equivalent (e.g., NH₃·BH₃) to install the aminomethyl group .
  • Key considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm regioselectivity using NOESY NMR .

Q. How can researchers ensure purity and stability during storage of this compound?

  • Methodological Answer :

  • Purification : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >98% purity. Verify via LC-MS (ESI+ mode) .
  • Stability : Store lyophilized samples at -20°C under argon to prevent oxidation. For solutions, use stabilizers like 0.1% ascorbic acid in PBS (pH 7.4) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor binding affinities for this compound across different assays?

  • Methodological Answer :

  • Assay standardization : Use a reference ligand (e.g., radiolabeled [³H]-ligand) to normalize inter-lab variability. Validate buffer conditions (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl₂) to maintain receptor conformation .
  • Competitive binding assays : Perform displacement studies with increasing concentrations of unlabeled compound to calculate Ki values, correcting for nonspecific binding using 10 μM reference antagonist .
  • Data normalization : Apply the Cheng-Prusoff equation to account for differences in radioligand concentration and assay temperature .

Q. What strategies mitigate oxidative degradation during in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Sample stabilization : Add 1 mM EDTA to blood/plasma samples to chelate metal ions that catalyze oxidation. Store samples at -80°C immediately post-collection .
  • Metabolite profiling : Use UPLC-QTOF-MS with negative ionization to identify oxidation products (e.g., hydroxylated or demethylated metabolites) .
  • In vitro liver microsome assays : Pre-incubate compound with NADPH-regenerating system to simulate hepatic metabolism and identify labile sites .

Q. How does stereochemical purity impact the compound’s pharmacological activity?

  • Methodological Answer :

  • Enantiomer-specific assays : Test (1R,2R) and (1S,2S) enantiomers separately in receptor binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP inhibition).
  • Docking simulations : Use molecular dynamics (e.g., AutoDock Vina) to compare binding poses of enantiomers with target receptors, focusing on hydrogen-bonding interactions with the aminomethyl group .
  • In vivo enantiomer discrimination : Administer enantiomers via IV to rodents and measure plasma/tissue distribution using chiral LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in aqueous vs. lipid matrices?

  • Methodological Answer :

  • Solvent screening : Test solubility in PBS (pH 7.4), DMSO, and lipid emulsions (e.g., Intralipid®) using nephelometry.
  • Partition coefficient (LogP) : Measure experimentally via shake-flask method (octanol/water) and compare with computational predictions (e.g., ChemAxon) to validate hydrophobicity .
  • Surface plasmon resonance (SPR) : Assess binding to serum albumin to explain discrepancies in lipid-mediated solubility .

Experimental Design Considerations

Q. What protocols minimize batch-to-batch variability in enantiomeric yield during scale-up synthesis?

  • Methodological Answer :

  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and adjust catalyst loading (e.g., Jacobsen’s catalyst) in real-time .
  • Design of experiments (DoE) : Optimize parameters (temperature, solvent ratio) via factorial design to maximize enantiomeric excess (ee >99%) .
  • Crystallization control : Seed reactions with pre-characterized (1R,2R) crystals to direct stereochemical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL
Reactant of Route 2
(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.